

Cross-reactivity of Tyrosine kinase-IN-4 with other kinases

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Compound of Interest

Compound Name: Tyrosine kinase-IN-4

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Dasatinib: A Comparative Guide to Kinase Cross-Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tyrosine kinase inhibitor Dasatinib's performance against a panel of kinases. The objective is to offer a clear perspective on its cross-reactivity profile, supported by experimental data, to aid in research and drug development.

Data Presentation: Kinase Selectivity Profile of Dasatinib

Dasatinib is a potent inhibitor of the BCR-ABL fusion protein and Src family kinases, which are its primary targets. However, it also exhibits inhibitory activity against other kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Dasatinib against a selection of key on-target and off-target kinases, providing a quantitative comparison of its potency. Lower IC50 values indicate higher potency.



Kinase Target	IC50 (nM)	Kinase Family	Primary/Off-Target
ABL1	<1	Abl Family	Primary
SRC	<1	Src Family	Primary
LCK	1.1	Src Family	Primary
LYN	<1	Src Family	Primary
YES1	<1	Src Family	Primary
c-KIT	1.5	PDGFR Family	Off-Target
PDGFRβ	28	PDGFR Family	Off-Target
втк	5	Tec Family	Off-Target[1]
TEC	297	Tec Family	Off-Target[1]
FAK	0.2	FAK Family	Off-Target[2]
EphA2	30	Ephrin Receptor Family	Off-Target[2]

Note: IC50 values are compiled from various sources and may exhibit variations depending on the specific assay conditions.[1][2][3]

Experimental Protocols

The determination of kinase selectivity profiles, such as the one presented for Dasatinib, is typically performed using in vitro kinase assays. Two common methodologies are outlined below.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay.

Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase's ATP binding site by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs between the Eu-



donor and the tracer's acceptor fluorophore. A competitive inhibitor, like Dasatinib, will displace the tracer, leading to a decrease in the FRET signal.

Detailed Protocol:[4][5][6][7][8]

- Reagent Preparation:
 - Prepare a 5X kinase buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
 - Prepare serial dilutions of the test compound (e.g., Dasatinib) in 100% DMSO. From this,
 create 3X intermediate dilutions in 1X Kinase Buffer.
 - Prepare a 3X solution of the kinase and Eu-labeled anti-tag antibody in 1X Kinase Buffer.
 - Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer.
- Assay Procedure (384-well plate format):
 - Add 5 μL of the 3X serially diluted test compound to the assay wells.
 - Add 5 μL of the 3X kinase/antibody mixture to each well.
 - Add 5 μL of the 3X tracer solution to initiate the binding reaction.
 - Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition and Analysis:
 - Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
 - Calculate the emission ratio (665 nm / 615 nm) for each well.
 - Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADP-Glo™ Kinase Assay



This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of ATP and a suitable substrate. After the reaction, the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Detailed Protocol:[9][10][11][12][13]

- Reagent Preparation:
 - Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT).
 - Prepare serial dilutions of the test compound (e.g., Dasatinib) in DMSO.
 - Prepare a solution containing the kinase and its specific peptide substrate in the kinase reaction buffer.
 - Prepare an ATP solution at the desired concentration in the kinase reaction buffer.
- Assay Procedure (384-well plate format):
 - Add the serially diluted test compound to the assay wells.
 - Add the kinase/substrate solution to the wells.
 - Initiate the kinase reaction by adding the ATP solution. A control with DMSO alone is included.
 - Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
 - Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
 Incubate for 40 minutes at room temperature.
 - Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes at room temperature.

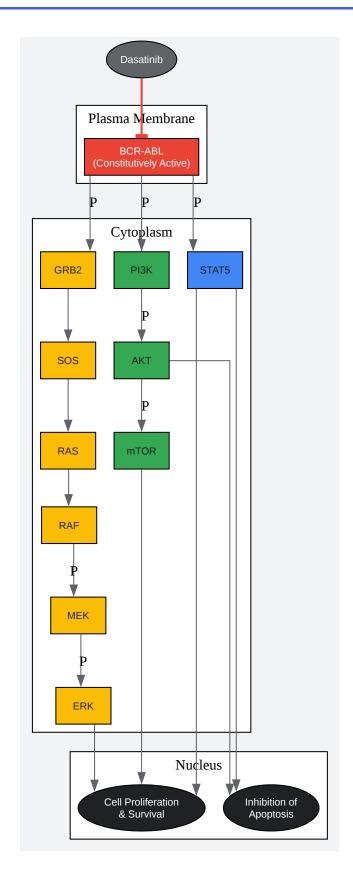


- Data Acquisition and Analysis:
 - Measure the luminescence using a plate-reading luminometer.
 - Normalize the kinase activity to the DMSO control.
 - Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

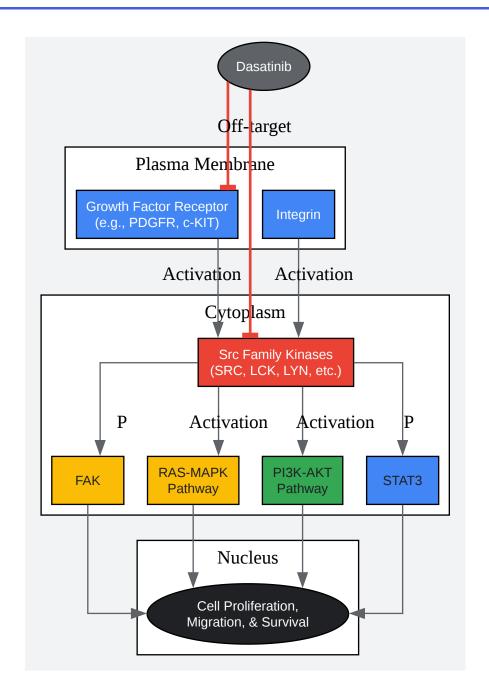
Mandatory Visualization Signaling Pathways

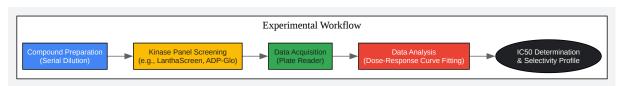
The following diagrams illustrate the primary signaling pathways affected by Dasatinib.











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